molecular formula C13H9N7 B11736104 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile

3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile

Cat. No.: B11736104
M. Wt: 263.26 g/mol
InChI Key: CGHUADFJAKJZGZ-UHFFFAOYSA-N
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Description

3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is a complex organic compound that features a quinoline moiety, a tetrazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the quinoline derivative, followed by the introduction of the tetrazole ring and the nitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures may share some chemical and biological properties.

    Tetrazole-containing compounds: These compounds often exhibit unique reactivity and stability, making them useful in various applications.

    Nitrile-containing compounds:

Uniqueness

3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is unique due to its combination of a quinoline moiety, a tetrazole ring, and a nitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H9N7

Molecular Weight

263.26 g/mol

IUPAC Name

3-(quinolin-8-ylamino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile

InChI

InChI=1S/C13H9N7/c14-7-10(13-17-19-20-18-13)8-16-11-5-1-3-9-4-2-6-15-12(9)11/h1-6,8,16H,(H,17,18,19,20)

InChI Key

CGHUADFJAKJZGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC=C(C#N)C3=NNN=N3)N=CC=C2

Origin of Product

United States

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